synthesis of 3-(2-Nitrophenyl)acryloyl chloride
synthesis of 3-(2-Nitrophenyl)acryloyl chloride
Title: Technical Guide: Synthesis of 3-(2-Nitrophenyl)acryloyl Chloride Document Type: Technical Whitepaper / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Abstract
This guide details the synthesis of 3-(2-Nitrophenyl)acryloyl chloride (also known as 2-nitrocinnamoyl chloride; CAS 141236-47-7 ).[1] This compound is a critical electrophilic intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinolines and indoles, which are ubiquitous in pharmaceutical pharmacophores. Two protocols are presented: a high-fidelity Oxalyl Chloride method (Method A) preferred for discovery-phase purity, and a robust Thionyl Chloride method (Method B) suitable for scale-up.
Part 1: Strategic Analysis & Retrosynthesis
The Synthetic Challenge:
The primary challenge in synthesizing 3-(2-Nitrophenyl)acryloyl chloride lies in preserving the
Retrosynthetic Logic: The synthesis is a direct functional group interconversion (FGI) of the parent carboxylic acid. The disconnection reveals (E)-3-(2-nitrophenyl)acrylic acid (2-nitrocinnamic acid) as the precursor.
Figure 1: Retrosynthetic disconnection showing the conversion of the carboxylic acid to the acid chloride.
Part 2: Synthesis Protocols
Method A: The Oxalyl Chloride Protocol (Preferred)
Best for: High purity requirements, milligram-to-gram scale, avoiding thermal degradation.
Rationale: Oxalyl chloride allows the reaction to proceed at room temperature (or
Reagents & Materials:
-
Precursor: (E)-3-(2-Nitrophenyl)acrylic acid (1.0 equiv)
-
Reagent: Oxalyl chloride (1.2 – 1.5 equiv)
-
Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops / 0.05 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.2 – 0.5 M concentration)
-
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Protocol:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with inert gas (
). -
Solvation: Charge the flask with 3-(2-Nitrophenyl)acrylic acid and anhydrous DCM. The acid may be a suspension initially; this is normal.
-
Catalysis: Add catalytic DMF (1-2 drops). Note: This is critical for forming the Vilsmeier intermediate.
-
Addition: Cool the mixture to
in an ice bath. Add oxalyl chloride dropwise over 15–20 minutes.-
Observation: Vigorous gas evolution (CO/CO
) will occur. Ensure proper venting through a scrubber (NaOH trap).
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Endpoint: The suspension should become a clear, homogeneous yellow solution, indicating consumption of the acid.
-
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at
to remove solvent and excess oxalyl chloride. -
Chase: Re-dissolve the residue in a small amount of anhydrous DCM or toluene and re-evaporate to chase off trace HCl.
-
Result: The product is obtained as a yellow solid. Store immediately under inert gas at
.
Method B: The Thionyl Chloride Protocol (Scale-Up)
Best for: Large scale (>10g), lower cost, robust substrates.
Rationale: Thionyl chloride (
Protocol Adjustments:
-
Reagent: Thionyl chloride (5–10 equiv, used as solvent).
-
Temperature: Reflux (
). -
Time: 1–3 hours.
-
Workup: Requires rigorous distillation to remove excess
. Toluene azeotrope is recommended to remove final traces.
Part 3: Mechanistic Insight
The reaction does not proceed via simple nucleophilic attack. The carboxylic acid is relatively unreactive toward oxalyl chloride directly. The addition of DMF triggers a catalytic cycle involving the highly reactive Vilsmeier-Haack reagent (chloroiminium ion).
Pathway:
-
Activation: DMF reacts with Oxalyl Chloride to form the chloroiminium species (active catalyst).
-
Transfer: The carboxylic acid attacks the chloroiminium, forming an activated acyl-ammonium intermediate.
-
Chloride Attack: Chloride ion attacks the carbonyl, expelling the regenerated DMF and forming the acid chloride.
Figure 2: Catalytic cycle of DMF-mediated acid chloride synthesis.
Part 4: Characterization & Quality Control
Since the melting point of the ortho-nitro isomer can be variable depending on purity and crystalline form, spectral validation is mandatory.
Table 1: Key Characterization Data
| Parameter | Specification | Notes |
| Appearance | Yellow crystalline solid | Darkening indicates decomposition. |
| Doublet at | Diagnostic for trans-alkene | |
| Doublet at | Diagnostic for trans-alkene | |
| IR Spectroscopy | Shifted from acid ( | |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols. |
Critical QC Check: Dissolve a small aliquot in anhydrous methanol. Analyze by TLC or LC-MS. The acid chloride will convert to the methyl ester immediately. If the starting acid remains, the reaction was incomplete.
Part 5: Safety & Handling (E-E-A-T)
1. Thermal Instability:
Nitro-substituted cinnamoyl derivatives can be energetic. Do not distill to dryness at high temperatures (
2. Lachrymator Hazard: Like most acid chlorides, this compound is a potent lachrymator and corrosive. All operations must be performed in a functioning fume hood.
3. Storage:
-
Condition: Store under Nitrogen/Argon.
-
Temperature:
is optimal to prevent hydrolysis and polymerization. -
Shelf-life: Use within 48 hours of synthesis for best results in subsequent coupling reactions.
References
-
Sigma-Aldrich. (2E)-3-(2-Nitrophenyl)acryloyl chloride Product Sheet. CAS 141236-47-7.[1][7][8] Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Movsisyan, M., et al. (2016).[9] "Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System." ChemSusChem, 9(15), 1945-1952.[9] (Validation of Oxalyl Chloride/DMF protocols for sensitive acrylics). Link
-
Santa Cruz Biotechnology. (2E)-3-(2-nitrophenyl)acryloyl chloride Safety Data Sheet. Link
Sources
- 1. Acryloyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cinnamoyl chloride CAS#: 102-92-1 [m.chemicalbook.com]
- 5. trans-4-Nitrocinnamoyl chloride | C9H6ClNO3 | CID 5971362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acryloyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
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